N-(4-acetylphenyl)-3-(benzenesulfonyl)propanamide

Description

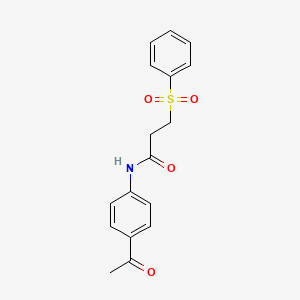

N-(4-acetylphenyl)-3-(benzenesulfonyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a benzenesulfonyl group at the 3-position and a 4-acetylphenyl moiety at the terminal amide nitrogen. This structure combines sulfonamide and acetylphenyl pharmacophores, which are common in bioactive molecules targeting enzymes, receptors, or transporters.

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-(benzenesulfonyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-13(19)14-7-9-15(10-8-14)18-17(20)11-12-23(21,22)16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJXIRQXLVPWJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(benzenesulfonyl)propanamide typically involves a multi-step process. One common method includes the acylation of 4-aminophenyl with acetic anhydride to form N-(4-acetylphenyl)amine. This intermediate is then subjected to a sulfonylation reaction with benzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(benzenesulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-3-(benzenesulfonyl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(benzenesulfonyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the acetyl group can participate in hydrogen bonding and hydrophobic interactions, further enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propanamide derivatives are widely explored for diverse biological activities. Below is a comparative analysis of N-(4-acetylphenyl)-3-(benzenesulfonyl)propanamide with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Diversity: The acetylphenyl-sulfonyl combination in the target compound is unique compared to other derivatives, which often feature heterocycles (e.g., indoles in ) or halogenated aryl groups (e.g., bicalutamide in ). Bicalutamide shares a sulfonyl group but replaces the acetylphenyl with a cyano-trifluoromethylphenyl group, enhancing antiandrogenic activity .

Synthetic Challenges :

- The target compound’s synthesis may face yield limitations similar to N-((4-acetylphenyl)sulfonyl)-3-(1-(4-chlorobenzoyl)-indol-2-yl)-propanamide (4.5% yield) due to steric hindrance from bulky substituents . In contrast, simpler derivatives like 30a achieve higher yields (64%) with less complex coupling steps .

Pharmacological Specificity :

Biological Activity

N-(4-acetylphenyl)-3-(benzenesulfonyl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for these activities are reported to range from 15.625 to 125 μM, highlighting its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation by interacting with key molecular targets involved in cell cycle regulation and apoptosis. The mechanism involves modulation of signaling pathways that are crucial for tumor growth and survival.

The mechanism through which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects.

- Pathway Modulation : It influences several biological pathways, including those related to inflammation and cellular stress responses, which are critical in both antimicrobial and anticancer contexts .

Case Studies

-

Antimicrobial Activity Against MRSA :

A study demonstrated that this compound exhibited significant bactericidal effects against Methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a MIC value of 62.216 μg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains . -

Inhibition of Cancer Cell Lines :

In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 50 µM, suggesting effective concentration levels for therapeutic applications .

Pharmacokinetics

A pharmacokinetic study highlighted the absorption and metabolism of this compound in human subjects. The results indicated that the compound has a favorable absorption profile when taken with food, enhancing its bioavailability .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | MRSA | 62.216 μg/mL | |

| Anticancer | Breast Cancer Cells | IC50 10–50 µM | |

| Anticancer | Colon Cancer Cells | IC50 20–40 µM |

Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.